![molecular formula C8H12O3 B051213 3-Acetylhexane-2,4-dione CAS No. 17448-88-3](/img/structure/B51213.png)
3-Acetylhexane-2,4-dione
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Overview
Description
3-Acetylhexane-2,4-dione is a chemical compound with the molecular formula C8H12O3 . It is a type of thiazolidinone, a biologically important five-membered heterocyclic ring .
Synthesis Analysis
Thiazolidinones, such as 3-Acetylhexane-2,4-dione, can be synthesized using various methods. One common method involves the Knoevenagel condensation followed by the Mannich reaction . Another approach involves the use of multi-component reactions (3-7CRs) to synthesize larger homologous molecules .Molecular Structure Analysis
The molecular structure of 3-Acetylhexane-2,4-dione consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 .Chemical Reactions Analysis
Thiazolidinones, including 3-Acetylhexane-2,4-dione, exhibit a diverse range of chemical reactions. The literature related to the physical properties, chemical reactions, and synthesis for these derivatives has been included .Scientific Research Applications
Pharmaceutical Synthesis
N-isoindoline-1,3-diones have gained significant attention for their potential use in pharmaceutical synthesis . They are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . The structure-activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied to unlock their potential as therapeutic agents .
Herbicides
These compounds have also found applications in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this purpose .
Colorants and Dyes
N-isoindoline-1,3-diones are used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups contribute to their color properties .
Polymer Additives
These compounds are used as additives in polymers . They can enhance the properties of the polymer, making it more suitable for specific applications .
Organic Synthesis
N-isoindoline-1,3-diones are used in organic synthesis . They can undergo various chemical reactions, making them versatile building blocks in the synthesis of complex organic molecules .
Photochromic Materials
These compounds have applications in the development of photochromic materials . These are materials that change color in response to light .
Antimicrobial Agents
Thiazolidin-2,4-dione (TZD) analogues exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases . This makes them potential candidates for the development of new antimicrobial drugs .
Antioxidant Agents
TZD analogues also exhibit antioxidant action by scavenging reactive oxygen species (ROS) . This property could be harnessed in the development of antioxidant therapies .
Mechanism of Action
Target of Action
It’s known that this compound is a symmetrical β-diketone . β-diketones, such as acetylacetone, have been shown to interact significantly with intramolecular hydrogen bonds . These bonds play a crucial role in the radiolytic transformations of organic compounds .
Mode of Action
The mode of action of 3-Acetylhexane-2,4-dione involves its interaction with intramolecular hydrogen bonds. In the case of acetylacetone, a similar β-diketone, the intramolecular hydrogen bond suppresses the proton transfer from the primary radical cation to the molecule and promotes cleavage of the C–OH bond in the enol form . This interaction significantly affects the radiolytic transformations of organic compounds .
Biochemical Pathways
The compound’s interaction with intramolecular hydrogen bonds can influence various biochemical processes, including the radiolytic transformations of organic compounds .
Result of Action
The result of 3-Acetylhexane-2,4-dione’s action is the transformation of organic compounds through radiolysis. For instance, in the case of acetylacetone, the major heavy product of radiolysis at 295 K is 4-oxopent-2-en-2-yl acetate . Under boiling conditions (413 K), hydrogen bonds are cleaved, resulting in the predominant formation of 4-hydroxy-2-pentanone .
Action Environment
The action of 3-Acetylhexane-2,4-dione is influenced by environmental factors such as temperature. For example, the product nature and the efficiency of radiolytic processes considerably change on going from room temperature (295 K) to the boiling point (413 K) . This is due to the presence or absence of hydrogen bonds, which are a key factor in these transformations .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-acetylhexane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-4-7(11)8(5(2)9)6(3)10/h8H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKPWYFCOJJMFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C(=O)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylhexane-2,4-dione |
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